AT8 Antibody Binding Affinity: Defined Double-Phosphorylation Specificity Versus Triple-Phosphorylated Variant
In direct phosphopeptide binding studies, the target compound (doubly phosphorylated pS202/pT205 peptide) serves as the reference substrate against which the triple-phosphorylated variant was compared. AT8 bound to the triply phosphorylated tau peptide (pS202/pT205/pS208) 30-fold stronger than to the pS202/pT205 peptide [1]. This 30-fold difference demonstrates that the pS202/pT205 construct represents a defined, intermediate-affinity epitope control that is distinct from both the minimal non-phosphorylated sequence (no detectable binding) and the fully mature triple-phosphorylated epitope (30× enhanced affinity).
| Evidence Dimension | AT8 monoclonal antibody binding affinity (relative binding strength) |
|---|---|
| Target Compound Data | pS202/pT205 doubly phosphorylated tau peptide (194-213) — reference binding level |
| Comparator Or Baseline | pS202/pT205/pS208 triply phosphorylated tau peptide (194-213) |
| Quantified Difference | 30-fold stronger binding for triple-phosphorylated peptide relative to double-phosphorylated peptide |
| Conditions | Phosphopeptide binding assays (in vitro, recombinant AT8 Fab fragment) |
Why This Matters
This quantifies the precise AT8 recognition profile of the double-phosphorylated peptide versus its triple-phosphorylated counterpart, enabling users to select the correct epitope control for applications requiring intermediate versus maximal AT8 binding.
- [1] Malia TJ, Teplyakov A, Ernst R, et al. Epitope mapping and structural basis for the recognition of phosphorylated tau by the anti-tau antibody AT8. Proteins. 2016;84(4):427-434. View Source
